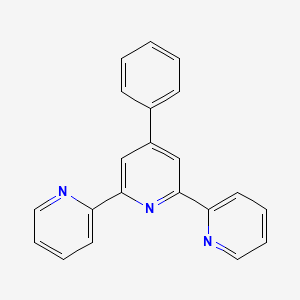

4-phenyl-2,6-dipyridin-2-ylpyridine

Beschreibung

Contextual Significance of Terpyridine Derivatives in Contemporary Chemical Research

Terpyridine (tpy) and its derivatives are a prominent class of N-heteroaromatic molecules that have become indispensable in modern chemistry. researchgate.netrsc.org Their significance stems from their robust ability to form stable complexes with a wide array of transition and rare-earth metal ions. taylorandfrancis.com As tridentate ligands, they coordinate with metal centers through their three nitrogen atoms, forming highly organized and often colorful complexes. nih.govrsc.org This strong chelating ability is fundamental to their widespread use. taylorandfrancis.comresearchgate.net

The functionalization of the terpyridine scaffold, particularly at the 4'-position of the central pyridine (B92270) ring, allows for the fine-tuning of their chemical and physical properties. taylorandfrancis.comresearchgate.net By introducing different substituents, researchers can alter the electronic, photophysical, and redox characteristics of the resulting ligands and their metal complexes. rsc.orgresearchgate.net This tunability has opened doors to numerous applications.

In supramolecular chemistry , terpyridine derivatives are exceptional building blocks for creating large, well-defined assemblies such as metallopolymers and intricate, multi-component architectures like Sierpiński triangles and hexagonal gaskets. nih.govtaylorandfrancis.com The linear and rigid nature of

In materials science , these compounds are investigated for their potential in opto-electronic devices, including light-emitting diodes (LEDs) and solar cells. researchgate.netresearchgate.net Their fascinating luminescent, electronic, and photophysical properties are key to these applications. taylorandfrancis.com

Catalysis is another major field where terpyridine-metal complexes have shown significant promise. nih.govrsc.org They can act as efficient catalysts in various organic transformations, including challenging reactions like carbon-carbon bond formation. nih.govrsc.org The ability of the terpyridine ligand to stabilize metal ions in different oxidation states is crucial for their catalytic activity. rsc.org

Furthermore, the biological activity of terpyridine derivatives and their metal complexes has attracted considerable attention, particularly for their potential as anticancer agents and biolabels . researchgate.netnih.govnih.gov Research has shown that some terpyridine complexes can interact with DNA and exhibit significant antiproliferative activity against various cancer cell lines. taylorandfrancis.comnih.gov

Academic Research Landscape and Core Focus Areas for 4-phenyl-2,6-dipyridin-2-ylpyridine

The academic research landscape for this compound is vibrant and multidisciplinary, focusing on its synthesis, coordination chemistry, and application in various advanced materials and processes.

Synthesis and Functionalization: The synthesis of 4'-substituted-2,2':6',2''-terpyridines is well-established, with two primary routes being the cross-coupling method and the ring assembly method. taylorandfrancis.com A common approach involves the reaction of 2-acetylpyridine (B122185) with an appropriate aldehyde, such as benzaldehyde (B42025), in the presence of a base and ammonia (B1221849). taylorandfrancis.commdpi.com Researchers have also developed methods to introduce a variety of functional groups onto the phenyl ring, creating a library of derivatives with tailored properties. researchgate.net For instance, Sonogashira or Suzuki-Miyaura coupling reactions have been employed to attach substituents like ethynyl (B1212043), fluorene, and anthracene (B1667546) moieties. researchgate.net

Coordination Chemistry: A significant portion of research on this compound involves its use as a ligand to form coordination complexes with a wide range of divalent and trivalent metal ions. These include, but are not limited to, copper(II), zinc(II), nickel(II), iron(II), cobalt(II), and manganese(II). researchgate.netnih.govbath.ac.ukrsc.org The resulting complexes often exhibit interesting geometries, such as the distorted trigonal-bipyramidal structure observed in a zinc chloride adduct. nih.gov The study of these complexes includes their structural characterization using techniques like X-ray crystallography, as well as the investigation of their electrochemical and photophysical properties. researchgate.netrsc.org

Table 2: Examples of Metal Complexes with this compound and its Derivatives

| Metal Ion | Ancillary Ligands | Resulting Complex Formula | Research Focus | Reference |

|---|---|---|---|---|

| Zn²⁺ | Cl⁻ | [ZnCl₂(C₂₁H₁₅N₃)] | Crystal structure analysis, coordination geometry | nih.gov |

| Ni²⁺ | Cl⁻ | Nickel(II) chloride adducts | Synthesis and characterization | bath.ac.ukresearchgate.net |

| Cu²⁺ | NO₃⁻, CH₃COO⁻, Cl⁻ | [Cu(NO₃)₂(L)], [Cu(OCOCH₃)₂(L)], [CuCl₂(L)] | Catalytic aerobic oxidation of alcohols | rsc.org |

| Fe²⁺, Co²⁺, Mn²⁺ | ClO₄⁻ | M(Ph-TPY)₂₂ | Structural characterization, magnetic properties | researchgate.net |

(L = 4'-phenyl-2,2':6',2''-terpyridine)

Core Research Applications:

Catalysis: Copper(II) complexes of this compound, in combination with TEMPO, have demonstrated high catalytic activity for the aerobic oxidation of benzylic alcohols under mild conditions. rsc.org

Materials Science: Derivatives of this compound have been investigated for their electroluminescent properties. researchgate.net When dispersed in a polymer matrix, they have been shown to exhibit green or violet electroluminescence, making them potential candidates for use in organic light-emitting diodes (OLEDs). researchgate.net The thermal stability and photoluminescence quantum yield are key parameters studied in this context. researchgate.net

Anticancer Research: Both the free this compound ligand and its metal complexes have been studied for their antiproliferative activity. researchgate.netnih.govnih.gov Studies have shown that these compounds can induce cell cycle inhibition and cell death in various cancer cell lines, including those for breast, lung, and pancreatic cancer. researchgate.netnih.gov The mechanism of action is often linked to the generation of reactive oxygen species (ROS) and interaction with DNA. nih.govnih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-phenyl-2,6-dipyridin-2-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3/c1-2-8-16(9-3-1)17-14-20(18-10-4-6-12-22-18)24-21(15-17)19-11-5-7-13-23-19/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTECKDZOLWRAGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Phenyl 2,6 Dipyridin 2 Ylpyridine and Its Analogues

Palladium-Catalyzed Cross-Coupling Strategies for Terpyridine Scaffold Construction

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. In the context of terpyridine synthesis, these methods are instrumental in connecting the constituent pyridine (B92270) and phenyl rings.

Suzuki-Miyaura Coupling Protocols and Reaction Parameters

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of aryl-aryl bonds. This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of 4-phenyl-2,6-dipyridin-2-ylpyridine, this can be envisioned through the coupling of a 4-phenyl-2,6-dihalopyridine with a pyridylboronic acid, or conversely, the coupling of a 2,6-bis(organoboron)-4-phenylpyridine with a 2-halopyridine.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions, including the choice of catalyst, ligand, base, and solvent. A variety of palladium sources can be employed, with palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being common choices. The selection of the ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Phosphine-based ligands, such as triphenylphosphine (B44618) (PPh₃) and more sterically demanding biarylphosphines, are frequently used. The base plays a critical role in the transmetalation step, with common choices including potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The solvent system is also a key parameter, with mixtures of an organic solvent (e.g., toluene (B28343), dioxane, or dimethylformamide) and an aqueous solution of the base often being employed. Microwave irradiation has also been shown to accelerate the reaction and improve yields in some cases. nih.gov

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-bromoacetophenone | Phenylboronic acid | Pd-complex 4 (1) | - | KOH | Water | 100-160 | 96 |

| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 60-80 |

| 3 | Benzoyl chloride | Phenylboronic acid | NHC-Pd (0.1) | - | K₂CO₃ | Toluene | 60 | 88 |

| 4 | Bromobenzene | Phenylboronic acid | NHC-Pd (0.2) | - | KOH | H₂O/2-propanol | 82 | 94 |

| 5 | Aryl halide | Phenylboronic acid | PdCl₂(PPh₃)₂ (1) | - | K₂CO₃ | PEG | 60 | 87-90 |

Sonogashira Coupling Reactions for Alkyne Functionalization

The Sonogashira coupling reaction provides a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. unacademy.comorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. unacademy.comgold-chemistry.org In the context of this compound synthesis, the Sonogashira coupling is primarily employed for the introduction of alkyne functionalities onto the terpyridine scaffold. This allows for the creation of extended π-conjugated systems and provides a versatile handle for further chemical transformations.

The general reaction scheme involves the coupling of a halogenated terpyridine derivative, such as 4'-(4-bromophenyl)-2,2':6',2''-terpyridine, with a terminal alkyne. The reaction conditions are crucial for achieving high yields and selectivity. Common palladium catalysts include Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄, while copper(I) iodide (CuI) is the most frequently used co-catalyst. The amine base, typically triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. The choice of solvent can also influence the reaction outcome, with solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and toluene being commonly employed. While the traditional Sonogashira coupling relies on a copper co-catalyst, copper-free variations have also been developed to avoid the formation of alkyne homocoupling byproducts. gold-chemistry.org

Kröhnke Condensation and Related Cyclization Approaches for Pyridine Core Formation

The Kröhnke condensation is a classic and highly effective method for the synthesis of pyridines, including the central pyridine ring of the terpyridine scaffold. wikipedia.orgresearchgate.net This reaction involves the condensation of a 1,5-dicarbonyl compound, or a precursor thereof, with an ammonium (B1175870) source, typically ammonium acetate, to form the pyridine ring. wikipedia.org For the synthesis of this compound, this typically involves the reaction of two equivalents of 2-acetylpyridine (B122185) with one equivalent of benzaldehyde (B42025) in the presence of a base and an ammonia (B1221849) source. mdpi.com

The mechanism of the Kröhnke pyridine synthesis begins with the base-catalyzed aldol (B89426) condensation of 2-acetylpyridine with benzaldehyde to form an α,β-unsaturated ketone (a chalcone). A second molecule of 2-acetylpyridine then undergoes a Michael addition to this chalcone, forming a 1,5-dicarbonyl intermediate. This intermediate then reacts with ammonia (from ammonium acetate) to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.orgresearchgate.net In some variations of the reaction, the intermediate 4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine has been isolated. mdpi.comresearchgate.net

There are several variations of the Kröhnke synthesis, including one-pot procedures where all reactants are mixed together, which simplifies the experimental setup. The choice of base and solvent can significantly impact the reaction yield and purity of the product. Common bases include potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH), while solvents like ethanol (B145695) or methanol (B129727) are frequently used.

Rational Design and Synthesis of Functionalized Derivatives at the 4-Position

The functionalization of the 4-position of the central pyridine ring (the 4'-position of the terpyridine) is of great interest for tuning the electronic, optical, and coordination properties of the resulting molecules. The rational design of these derivatives allows for the development of compounds with specific applications, such as in molecular sensors, light-emitting devices, and as ligands for catalysts with tailored reactivity.

The introduction of various substituents at this position is often achieved through the Kröhnke condensation by using a substituted benzaldehyde as the starting material. For example, using a 4-substituted benzaldehyde in the reaction with 2-acetylpyridine will result in a 4'-(4-substituted phenyl)-2,2':6',2''-terpyridine. This approach allows for the incorporation of a wide range of functional groups, including electron-donating groups (e.g., methoxy, amino) and electron-withdrawing groups (e.g., nitro, cyano), which can modulate the photophysical and electrochemical properties of the terpyridine.

Furthermore, post-synthesis modification of a pre-formed terpyridine can also be employed. For instance, a 4'-(4-bromophenyl)-2,2':6',2''-terpyridine can serve as a versatile platform for introducing further functionality via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings, as described in the preceding sections. This allows for the synthesis of a vast library of derivatives with diverse and complex functionalities at the 4-position. The ability to systematically vary the substituent at this position is crucial for establishing structure-activity relationships and for the development of materials with optimized performance.

Methodological Advancements in Purification and Industrial Scalability

The synthesis of this compound and its analogues on a laboratory scale is well-established. However, the transition to industrial-scale production presents several challenges, including the need for efficient purification methods and cost-effective and scalable synthetic routes.

Purification of the final terpyridine product is often a critical step, as impurities can significantly affect its properties and performance in various applications. Common purification techniques include column chromatography on silica (B1680970) gel or alumina, which is effective for removing byproducts and unreacted starting materials. Recrystallization from a suitable solvent or solvent mixture is another widely used method for obtaining highly pure crystalline material. mdpi.com The choice of solvent for recrystallization is crucial and often requires empirical optimization.

Molecular Reactivity and Chemical Transformation Pathways of 4 Phenyl 2,6 Dipyridin 2 Ylpyridine

Oxidation Reactions and Derivative Formation

The oxidation of 4-phenyl-2,6-dipyridin-2-ylpyridine, also known as 4'-phenyl-2,2':6',2''-terpyridine (ptpy), primarily targets the nitrogen atoms on the pyridine (B92270) rings, yielding N-oxide derivatives. researchgate.netsemanticscholar.org These reactions are significant as they modify the electronic and steric properties of the ligand, which in turn influences its coordination chemistry. researchgate.net Pyridine N-oxides are known to be more reactive towards both nucleophilic and electrophilic reagents compared to their parent heterocycles. researchgate.netsemanticscholar.org

The synthesis of these N-oxides can be achieved using various oxidizing agents. Common reagents for this transformation include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA). researchgate.net The resulting N-oxide functional groups are electron-withdrawing, which alters the ligand's electron-donating capacity and can affect the stability of its metal complexes.

Furthermore, the synthesis of this compound itself involves an oxidation step. A key intermediate, 4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine, is formed, which then undergoes aromatization through oxidation to yield the final product. mdpi.comresearchgate.net This intermediate is notably unstable and prone to oxidation due to the absence of stabilizing electron-withdrawing groups. mdpi.comresearchgate.net

Table 1: Common Oxidizing Agents for Pyridine N-Oxide Formation

| Oxidizing Agent | Product Type |

|---|---|

| Hydrogen Peroxide | N-oxide |

| m-Chloroperoxybenzoic acid (m-CPBA) | N-oxide |

| Peracetic acid | N-oxide |

Reduction Reactions and Product Characterization

The reduction of this compound and its derivatives has been extensively studied using electrochemical techniques, particularly cyclic voltammetry. rsc.orgelectrochemsci.orgresearchgate.net These studies, typically conducted in non-aqueous solvents like dimethylformamide (DMF), reveal that the compound undergoes reversible one-electron reduction processes. electrochemsci.orgresearchgate.net

The electrochemical behavior of metal complexes with this compound has also been a subject of investigation. For instance, copper(II) complexes of this ligand exhibit two single-electron irreversible reductions, which are attributed to the Cu(II) → Cu(I) and Cu(I) → Cu(0) transitions. rsc.org Similarly, a cadmium(II) complex with a substituted phenyl-terpyridine ligand showed a one-electron reduction peak. electrochemsci.orgresearchgate.net

The characterization of the reduced products, such as radical anions, is often performed in conjunction with cyclic voltammetry. The process involves the addition of an electron to the ligand's lowest unoccupied molecular orbital (LUMO). The stability and potential of these reduction steps are influenced by the nature of the solvent and any substituents on the terpyridine framework. electrochemsci.orgresearchgate.net

Table 2: Electrochemical Reduction Data for a Cd(II) Terpyridine Complex

| Parameter | Value |

|---|---|

| Reduction Mechanism | One-electron process (EC mechanism) |

| Charge Transfer Coefficient (α) | ~0.41 |

Data obtained for a [Cd(Mephtpy)I2] complex in DMF solution at a glassy carbon electrode. electrochemsci.org

Nucleophilic and Electrophilic Substitution Reactions on Aryl Moieties

The functionalization of the this compound scaffold through substitution reactions allows for the synthesis of a diverse range of derivatives with tailored properties for applications in materials science and as ligands for metal complexes. mdpi.comresearchgate.net

Nucleophilic Substitution: The pyridine rings of the terpyridine core are electron-deficient and thus inherently susceptible to nucleophilic attack. However, these reactions are more facile when the rings are activated, for example, by forming N-oxides. researchgate.netsemanticscholar.org Direct nucleophilic substitution on the unsubstituted pyridine rings is less common.

Electrophilic Substitution: The peripheral phenyl ring at the 4'-position is the primary site for electrophilic substitution reactions. The terpyridinyl moiety acts as an electron-withdrawing group, which generally directs incoming electrophiles to the meta positions of the phenyl ring. However, the reaction conditions and the nature of the electrophile can influence the substitution pattern. The functionalization of this phenyl ring is a key strategy for modifying the properties of the molecule. For example, derivatives with amino groups on the phenyl ring have been synthesized and used as precursors for creating more complex structures like Schiff bases. mdpi.com

Research has demonstrated the synthesis of various derivatives through the functionalization of the phenyl ring, including those with chloro and methyl substituents. nih.gov These modifications are crucial for tuning the electronic and photophysical properties of the resulting molecules and their metal complexes. mdpi.comresearchgate.net

Table 3: Reactivity toward Substitution Reactions

| Ring System | Preferred Reaction Type | Typical Position of Substitution |

|---|---|---|

| Pyridine Rings | Nucleophilic Substitution (upon activation) | C-2 and C-6 positions |

| Phenyl Ring | Electrophilic Substitution | meta-positions |

Coordination Chemistry of 4 Phenyl 2,6 Dipyridin 2 Ylpyridine As a Ligand

Ligand Architecture and Coordination Mode Analysis

The coordination behavior of 4-phenyl-2,6-dipyridin-2-ylpyridine is fundamentally dictated by its molecular structure, which features a central pyridine (B92270) ring substituted at the 4-position with a phenyl group and at the 2- and 6-positions with pyridin-2-yl groups.

This compound acts as a classic tridentate chelating ligand, binding to a metal center through the nitrogen atoms of its three pyridine rings. researchgate.netnih.gov This N,N',N''-coordination mode results in the formation of two stable five-membered chelate rings, a characteristic feature of terpyridine-type ligands. The arrangement of the three nitrogen atoms allows for strong and well-defined coordination to a variety of metal ions. nih.gov The inherent rigidity of the terpyridine backbone, combined with the chelate effect, contributes to the high thermodynamic stability of the resulting metal complexes. researchgate.net The conformation of the free ligand, which is typically in a transoid form, changes upon coordination to a cisoid arrangement to facilitate binding to the metal center. mdpi.com

The phenyl substituent at the 4-position of the central pyridine ring significantly influences the coordination properties of the ligand. royalsocietypublishing.org

Steric Effects: The phenyl group introduces steric bulk, which can affect the coordination geometry and the accessibility of the metal center. nih.gov The angle between the phenyl ring and the central pyridine ring can vary depending on the metal ion and the other ligands present in the coordination sphere. bath.ac.uk In some crystal structures, this dihedral angle is observed to be around 32.8°. nih.gov This steric hindrance can play a role in controlling the self-assembly of supramolecular structures. researchgate.net

Electronic Effects: Electronically, the phenyl group can modulate the electron density on the pyridine rings, thereby influencing the ligand's σ-donating and π-accepting properties. royalsocietypublishing.org This, in turn, affects the electronic structure of the metal center upon coordination. royalsocietypublishing.org The features of the metal-containing assemblies are dependent on the electronic impact of both the terpyridine unit and its substituents, as well as the nature of the metal ion. royalsocietypublishing.org

Synthesis and Structural Elucidation of Metal Complexes

The rich coordination chemistry of this compound is evident from the vast number of metal complexes that have been synthesized and characterized.

This compound forms stable complexes with a wide range of transition metal ions. The synthesis of these complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the resulting complex, often [M(Ph-TPY)]^n+ or [M(Ph-TPY)₂]^m+, is influenced by the metal ion and the reaction conditions. researchgate.net

Complexes with the following metal ions have been reported:

Ruthenium(II) and Osmium(II): These d⁶ metal ions form stable, often octahedral, complexes with this compound. nih.govnih.gov

Palladium(II) and Platinum(II): These d⁸ metal ions typically form square planar complexes. researchgate.netnih.gov

Iron(II), Cobalt(II), Nickel(II), and Copper(II): A variety of coordination geometries are observed for these first-row transition metals, including octahedral and square pyramidal. researchgate.netnih.govnih.govresearchgate.net For instance, a copper(II) complex with a square-pyramidal geometry has been reported. researchgate.net

Manganese(II): This d⁵ metal ion also forms complexes with this compound. researchgate.netresearchgate.netnih.gov

Zinc(II), Cadmium(II), and Mercury(II): These d¹⁰ metal ions form complexes with varying coordination numbers and geometries. For example, a zinc(II) complex with a distorted trigonal-bipyramidal geometry has been characterized. nih.govnih.govacs.orgnih.gov

Yttrium(III): Complexes with lanthanide ions like yttrium have also been explored. mdpi.com

Titanium: While less common, complexation with early transition metals like titanium is also possible.

The synthesis of these complexes can be achieved through methods like the Kröhnke pyridine synthesis for the ligand followed by complexation. royalsocietypublishing.org

The structures of this compound metal complexes have been extensively studied using various spectroscopic and crystallographic techniques.

Spectroscopic Methods:

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. nih.govacs.orgmdpi.com Chemical shift changes upon coordination provide insights into the binding event.

FT-IR Spectroscopy: Infrared spectroscopy is useful for identifying the coordination of the ligand to the metal center through shifts in the vibrational frequencies of the pyridine rings. nih.gov New bands corresponding to metal-nitrogen bonds can also be observed.

UV-Vis Spectroscopy: The electronic absorption spectra of the complexes show characteristic bands arising from π-π* transitions within the ligand and metal-to-ligand charge transfer (MLCT) transitions. royalsocietypublishing.org

Crystallographic Methods:

The following table summarizes the coordination geometries of some this compound metal complexes determined by X-ray crystallography.

| Metal Ion | Complex Formula | Coordination Geometry |

| Nickel(II) | [Ni(Ph-TPY)₂]Cl₂·10H₂O | Distorted Octahedral bath.ac.uk |

| Copper(II) | [Cu(Ph-TPY)(acrylate)₂] | Square Pyramidal researchgate.net |

| Zinc(II) | [Zn(Ph-TPY)Cl₂] | Distorted Trigonal-Bipyramidal nih.gov |

| Platinum(II) | [PtCl(Ph-TPY)]⁺ | Square Planar nih.gov |

Modulation of Metal Center Electronic Structure and Reactivity upon Ligand Coordination

The electronic effects of the 4-phenyl substituent, combined with the strong chelation of the tridentate ligand, can stabilize specific oxidation states of the metal ion. nih.gov For instance, the ligand is known to stabilize low oxidation states of iron. nih.gov The modification of the metal center's electronic environment upon coordination can be probed by techniques such as cyclic voltammetry, which reveals changes in the metal's redox potentials. The stability of these complexes in the gas phase has been studied, indicating that the binding strength varies with the transition metal, with a relative order of Ni > Co > Zn > Fe > Cu > Cd > Mn. nih.gov

Supramolecular Chemistry and Self Assembly of 4 Phenyl 2,6 Dipyridin 2 Ylpyridine Systems

Principles of Directed Self-Assembly in Terpyridine Frameworks

The formation of discrete two- and three-dimensional supramolecular architectures from terpyridine-based building blocks is governed by several key principles of directed self-assembly. These strategies allow for the predictable construction of complex molecular systems from simpler components.

The primary methods for directing self-assembly in these frameworks include:

Ligand Geometry-Directed Method : This approach relies on the inherent geometric properties of the ligands, such as their angles, rigidity, and potential for steric strain, to guide the formation of the final structure. researchgate.net It is particularly effective for dual-component systems where the ligand's shape dictates the architecture of the resulting metallo-supramolecular assembly. researchgate.net

Template-Driven Method : In this strategy, the introduction of a specific template molecule or ion directs the assembly of the desired supramolecular structure around it. researchgate.net

Stepwise Method : This method is well-suited for creating complex, multicomponent systems. By controlling the reaction sequence, it is possible to overcome the inherent self-sorting of ligands and reduce the likelihood of forming mismatched or undesired products. researchgate.net

The assembly process itself is driven by a combination of strong metal-ligand coordination bonds and weaker non-covalent interactions. The coordination of terpyridine units with metal ions like zinc(II), cadmium(II), or iron(II) provides the primary driving force and directional control for the assembly. researchgate.net Additionally, ancillary interactions such as ion-dipole forces and π-stacking between aromatic rings contribute to the stability of the final heteroleptic complexes. acs.org The strategic placement of substituents on the terpyridine core can be used to enhance these secondary interactions and promote high-fidelity self-recognition, leading to the quantitative self-assembly of intricate structures. acs.org

| Principle | Description | Key Driving Forces |

| Ligand Geometry-Directed | Utilizes the shape, angle, and rigidity of the ligand to control the final architecture. researchgate.net | Ligand geometry, steric hindrance. researchgate.net |

| Template-Driven | Employs a template molecule or ion to guide the assembly of the supramolecular structure. researchgate.net | Host-guest interactions, coordination to template. researchgate.net |

| Stepwise Assembly | Involves a sequential process to build complex architectures, minimizing errors. researchgate.net | Controlled reaction conditions, selective coordination. researchgate.net |

| Complementary Complexation | Uses pre-designed ligands with complementary features to ensure specific and high-fidelity self-recognition. acs.org | Metal-ligand coordination, ion-dipole interactions, π-stacking. acs.org |

Fabrication of Higher-Order Supramolecular Architectures

The predictable nature of self-assembly in terpyridine systems has been harnessed to create a variety of sophisticated, higher-order supramolecular structures with specific functions.

The versatility of terpyridine ligands extends to the construction of more intricate topologies like helicates and dendrimers. While double helicates are more commonly formed with bis(dipyrrin) ligands which create a π-cleft structure, the principles of self-assembly can be adapted to terpyridine systems. frontiersin.org

More directly, terpyridine-based units have been successfully employed to create dendrimeric, or "pinwheel-shaped," starlike supramolecules. researchgate.net This is achieved through the rational design of preorganized metalloligands. For example, a complex octa-uncomplexed terpyridine metalloligand has been synthesized that contains four distinct types of terpyridine units connected by ⟨tpy-Ru²⁺-tpy⟩ bridges. researchgate.net The self-assembly of these elaborate building blocks leads to the formation of multilevel, elaborate molecular architectures in a predictable manner. researchgate.net

Development of Self-Healing Metallo-Supramolecular Polymeric Materials

A significant application of 4-phenyl-2,6-dipyridin-2-ylpyridine is in the creation of self-healing materials. These materials derive their restorative properties from the reversible nature of metal-ligand bonds within a polymer network.

New types of self-healing metallopolymers have been developed by copolymerizing acrylic acid (AAc), acrylamide (B121943) (AAm), and a metal-containing monomer (MCM) that features a 4-phenyl-2,2′:6′,2″-terpyridine ligand complexed with a metal ion, such as cobalt or zinc. mdpi.commdpi.com The resulting hydrogels and copolymer films exhibit a robust network of non-covalent interactions, including hydrogen bonds, coordination bonds, and electron-complementary π-π stacking, which are crucial for the self-healing process. mdpi.comresearchgate.net

The self-healing mechanism relies on the reversible decomplexation and recomplexation of the terpyridine-metal units. researchgate.net When the material is damaged, these dynamic bonds can break and then reform, allowing the material to repair itself, sometimes with the assistance of an external stimulus like a change in pH. mdpi.com For example, copolymer films incorporating a cobalt acrylate (B77674) complex with 4′-phenyl-2,2′:6′,2″-terpyridine have demonstrated excellent tensile strength (up to 122 MPa) and modulus of elasticity (4.3 GPa). mdpi.com These materials can exhibit self-healing properties both autonomously in a humid atmosphere and when assisted by an acidic environment. mdpi.com

Kinetic studies of the polymerization process have shown that the presence of the metal-containing comonomer can decrease the initial polymerization rate. mdpi.comresearchgate.net This is attributed to the specific influence of the metal complex located near the active center on the growing polymer radicals. mdpi.comresearchgate.net

| Copolymer System | Metal Ion | Key Properties | Self-Healing Conditions | Reference |

| Poly(AAc-co-AAm) with Co-acrylate-PhTpy | Cobalt(II) | Tensile strength: 122 MPa, Modulus of elasticity: 4.3 GPa | Acidic pH (HCl assisted) or humid atmosphere | mdpi.com |

| Poly(AA-co-AM) with CuCinnamatePhTpy or ZnAcrylatePhTpy | Copper(II) or Zinc(II) | Forms hydrogels with a network of hydrogen, coordination, and π-π stacking interactions | Reversible decomplexation of metal-terpyridine complexes | mdpi.comresearchgate.net |

Catalytic Applications of 4 Phenyl 2,6 Dipyridin 2 Ylpyridine Metal Complexes

Role as Ligands in Homogeneous and Heterogeneous Catalysis

Metal complexes of 4-phenyl-2,6-dipyridin-2-ylpyridine are versatile catalysts, finding application in both homogeneous and heterogeneous systems. In homogeneous catalysis , these complexes are soluble in the reaction medium, offering high activity and selectivity due to the well-defined nature of the active sites. The electronic and steric properties of the ptpy ligand can be fine-tuned by introducing substituents on the phenyl or pyridine (B92270) rings, thereby influencing the catalytic performance of the metal center. researchgate.netnih.gov For instance, the coordination of ptpy to a metal cation often results in a geometry where the three pyridine rings are arranged in a nearly planar fashion, a conformation that is crucial for its catalytic function. mdpi.combath.ac.uk

In heterogeneous catalysis , these complexes can be immobilized on solid supports. This approach combines the high efficiency of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation and reusability of the catalyst. An example is an ionic iron-based metal-organic framework (MOF) incorporating 4'-pyridyl-2,2':6',2''-terpyridine, which has been utilized as a recyclable precatalyst for the hydroboration of alkynes. nih.gov The porous structure of the MOF allows for the diffusion of substrates to the active catalytic sites within the framework. nih.gov

The versatility of ptpy as a ligand is further highlighted by its ability to form complexes with a range of transition metals, including copper, nickel, iron, and platinum, each exhibiting catalytic activity in different types of reactions. researchgate.netrsc.orgnih.govuu.nl The choice of metal and the specific reaction conditions dictate the catalytic pathway and the nature of the products formed.

Specific Catalytic Transformations and Efficiency

Complexes of this compound have demonstrated significant catalytic activity in both oxidation and reduction reactions.

Oxidation Reactions: Copper(II) complexes of 4'-phenyl-terpyridine, in conjunction with the radical TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxyl), are highly effective catalysts for the aerobic oxidation of benzylic alcohols. rsc.org Under mild conditions in an alkaline aqueous solution, these catalytic systems can achieve molar yields of up to 94% with turnover numbers (TON) reaching 320 after 22 hours. rsc.org

Reduction Reactions: In the realm of CO2 reduction, cobalt complexes with polypyridine ligands, including derivatives of terpyridine, have been explored. mdpi.comrsc.org These complexes can electrocatalytically reduce CO2 to carbon monoxide (CO). mdpi.comrsc.org For example, specific cobalt-polypyridine diamine complexes have shown the ability to reduce CO2 to CO, and the catalytic cycle is proposed to involve the formation of a metallocarboxylate intermediate. mdpi.com Nickel and cobalt-based terpyridine systems also catalyze the reduction of CO2 to CO, with the nickel complex showing selectivity for CO2 reduction over proton reduction. rsc.org

Table 1: Catalytic Performance in Oxidation of Benzylic Alcohols

| Catalyst System | Substrate | Product | Yield (%) | TON | Conditions |

|---|---|---|---|---|---|

| [Cu(II)-(4'-phenyl-terpyridine)] / TEMPO | Benzylic Alcohols | Corresponding Aldehydes/Ketones | up to 94 | up to 320 | Aerobic, mild, alkaline aqueous solution, 22 h |

Table 2: Electrocatalytic CO2 Reduction

| Catalyst | Product | Selectivity | Conditions |

|---|---|---|---|

| Cobalt-polypyridine diamine complexes | CO | - | Electrocatalytic, with/without CH3OH |

| Nickel-terpyridine complex | CO | Selective for CO2 over H+ | Electrocatalytic |

| Cobalt-terpyridine complex | CO and H2 | Ratio tunable by applied potential | Electrocatalytic |

While the parent this compound ligand is achiral, chiral derivatives can be synthesized to facilitate asymmetric catalysis. The introduction of chiral centers into the ligand framework allows for the creation of a chiral environment around the metal center. This, in turn, can induce enantioselectivity in catalytic reactions, leading to the preferential formation of one enantiomer of a chiral product over the other. The development of such chiral ptpy-metal complexes is an active area of research aimed at producing enantiomerically pure compounds, which are of high value in the pharmaceutical and fine chemical industries.

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights, architectures, and functionalities. nih.gov Metal complexes, particularly those of copper, are commonly used as catalysts in ATRP. While the direct use of this compound in ATRP is not extensively detailed in the provided context, the fundamental principles of ATRP rely on the reversible activation and deactivation of dormant polymer chains by a transition metal complex. The ligand plays a crucial role in tuning the catalyst's activity and control over the polymerization process. The synthesis of polymers with pendant pyridine groups can be challenging with classical ATRP due to the formation of monomer-metal complexes, but light-mediated ATRP has been shown to be a viable strategy. uj.edu.pl Iron-based complexes with various nitrogen-containing ligands have also been successfully employed in ATRP. nih.gov

Olefin Metathesis: Olefin metathesis is a powerful organic reaction that involves the redistribution of olefin (alkene) bonds. researchgate.net While ruthenium-based catalysts are most famous for this transformation, other metal complexes can also play a role. The use of pincer-metal complexes, where a ligand binds to the metal in a tridentate fashion, has been explored for the metathesis of olefin-substituted pyridines. uu.nl In this context, the metal-pyridine complex can act as a protecting group for the Lewis-basic pyridine nitrogen, preventing it from deactivating the metathesis catalyst. uu.nl This strategy allows for the selective transformation of olefinic functional groups within the molecule.

CO2 Reduction: As mentioned previously, metal complexes of this compound and related polypyridine ligands are promising catalysts for the electrochemical reduction of carbon dioxide. rsc.orgmdpi.comrsc.orgmdpi.com This is a critical area of research aimed at converting a greenhouse gas into valuable chemical feedstocks. The catalytic cycle for CO2 reduction by these complexes often involves multiple electron and proton transfer steps, with the ligand framework playing a key role in stabilizing the various oxidation states of the metal center and facilitating the binding and activation of the CO2 molecule. mdpi.com

Photophysical and Electrochemical Behavior of 4 Phenyl 2,6 Dipyridin 2 Ylpyridine and Its Complexes

Electronic Absorption and Emission Spectroscopy Studies

The electronic absorption spectra of 4-phenyl-2,6-dipyridin-2-ylpyridine, also known as 4'-phenyl-2,2':6',2''-terpyridine (phtpy), and its complexes are characterized by a series of distinct electronic transitions. These transitions are crucial in defining the photophysical pathways and ultimate luminescent properties of these molecules.

Characterization of Ligand-Centered (π-π*) Transitions

In this compound and its complexes, the absorption bands observed in the ultraviolet region, typically between 234 and 350 nm, are assigned to ligand-centered (LC) π-π* transitions. wikimedia.org These high-energy, intense absorptions originate from electronic transitions within the C=N and phenyl moieties of the terpyridine ligand framework. wikimedia.org The coordination of metal ions generally causes minor shifts in the positions of these bands. For instance, in a series of nickel(II) complexes with substituted 4'-phenyl-2,2':6',2''-terpyridine ligands, the solid-state ultraviolet spectroscopy confirmed the presence of these characteristic ligand-based absorptions. nih.gov Similarly, platinum complexes exhibit intense high-energy π→π* intraligand transitions in solution. researchgate.net

Analysis of Metal-to-Ligand Charge Transfer (MLCT) Transitions

Upon coordination with transition metals, new absorption bands often appear at lower energies (longer wavelengths) in the visible region of the spectrum. These bands are attributed to metal-to-ligand charge transfer (MLCT) transitions. wikimedia.orgresearchgate.net In these transitions, an electron is excited from a metal-centered d-orbital to a π* anti-bonding orbital of the terpyridine ligand. The nature and energy of these MLCT bands are sensitive to the specific metal ion, its oxidation state, and the solvent environment.

For example, in platinum(II) terpyridyl complexes, the lowest-energy absorption bands are often of MLCT character. nih.govresearchgate.net The protonation of substituents on the ligand can switch the lowest-energy excited state to a dπ(Pt)→π*(terpy) MLCT state. nih.govresearchgate.net In iridium(III) complexes, MLCT states also play a significant role, sometimes in conjunction with other excited states. mdpi.comnih.gov In certain platinum(II) dimers, aggregation can lead to the formation of metal-metal-to-ligand charge transfer (MMLCT) states, which are characterized by even lower-energy absorptions due to Pt-Pt interactions. researchgate.net

Contribution of Intraligand Charge-Transfer (ILCT) States

The introduction of electron-donating or electron-withdrawing substituents onto the 4'-phenyl ring of the terpyridine ligand can give rise to intraligand charge-transfer (ILCT) transitions. An ILCT transition involves the transfer of an electron from an orbital predominantly located on one part of the ligand to an orbital on another part.

In platinum(II) terpyridyl acetylide complexes, an ILCT transition from the π orbital of the 4'-phenyl group to the π* orbital of the terpyridyl moiety has been observed. nih.govresearchgate.net The presence of an electron-donating morpholinyl group on the phenyl ring of iridium(III) bis-terpyridyl complexes induces dramatic changes in absorption, with a new strong visible absorption tailing up to 600 nm, attributed to the involvement of ¹ILCT transitions from the morpholinyl group to the terpyridine unit. mdpi.comnih.gov The emitting state of some platinum(II) complexes can shift from MLCT to ILCT character as the substituents on the phenyl ring become more electron-donating. researchgate.net This interplay between MLCT and ILCT states is crucial for tuning the photophysical properties of these complexes. researchgate.net

Luminescence Properties and Excited State Dynamics

The luminescence of this compound complexes is a key feature, with applications in areas like organic light-emitting diodes (OLEDs). The emission characteristics are dictated by the nature of the lowest-lying excited state, which can be an LC, MLCT, or ILCT state, or a mixture thereof.

Tunable Luminescence and Absolute Quantum Yields

The emission of complexes containing the this compound ligand can be tuned across the visible spectrum by modifying the metal center or the substituents on the ligand. For example, heteroleptic copper(I) complexes have been shown to be bright green luminophores in a solid matrix, with quantum yields as high as 45% at room temperature. researchgate.net

Cyclometalated platinum(II) complexes developed for OLEDs exhibit green phosphorescence with high photoluminescence quantum yields (Φp) in CH₂Cl₂ solutions at room temperature, reaching up to 71%. nih.gov The emission color and efficiency are highly dependent on the molecular structure. For instance, two platinum(II) complexes, (TN₃T)Pt(dptp) and (4tfmppy)Pt(dptp), show emission maxima at 532 nm and 502 nm with quantum yields of 65% and 71%, respectively. nih.gov The luminescence can also be switched by external stimuli, such as light-induced photoisomerization in certain platinum(II) complexes, which alters the degree of intermolecular π-π and metal-metal interactions. nih.gov

Table 1: Photoluminescence Data for Selected this compound Complexes

| Complex | Emission Max (λ_em) | Quantum Yield (Φ_p) | Solvent/Matrix |

|---|---|---|---|

| (TN₃T)Pt(dptp) | 532 nm | 65% | CH₂Cl₂ |

| (4tfmppy)Pt(dptp) | 502 nm | 71% | CH₂Cl₂ |

Excited State Lifetimes and Phosphorescence Characteristics

The excited-state lifetimes (τ) of these complexes provide insight into the nature of the emissive state. Generally, fluorescence from ¹LC states is short-lived, while phosphorescence from triplet states (³MLCT, ³ILCT, or ³LC) is significantly longer.

In iridium(III) complexes, the emission originates from triplet excited states. mdpi.comnih.gov For a morpholinyl-substituted bis-terpyridyl iridium(III) complex, the emission is from a ³ILCT state, while the parent chromophore emits from a state with mixed ³IL-³MLCT character. mdpi.comnih.gov The lifetimes of platinum(II) complexes are highly sensitive to substituents. For example, while the parent [PtCl(terpy)]⁺ is a poor emitter with a lifetime of 10 ns or less, introducing electron-donating groups like -SMe or -NMe₂ can increase the lifetime to 140 ns and 1.9 µs, respectively, reflecting a greater contribution from an ILCT excited state. researchgate.net However, in some cases, an unfavorable geometry in the excited state can lead to a significant decrease in the emission lifetime by favoring non-radiative decay pathways. researchgate.net

Phosphorescence is a common feature, particularly for heavy metal complexes like those of platinum(II) and iridium(III), due to enhanced spin-orbit coupling. At low temperatures (e.g., 77 K), vibronically structured emission bands are often observed, which are characteristic of ³IL emission. nih.gov The vibrational progression spacings in these structured spectra can provide information about the aromatic C=C and C=N vibrational modes of the ligand. nih.gov

Solvatochromic Behavior and Environmental Responsiveness

The solvatochromic behavior of a compound, its ability to change color in response to the polarity of a solvent, is a key indicator of its environmental responsiveness. While detailed studies on the solvatochromism of this compound are not extensively documented in publicly available literature, the behavior of structurally related terpyridine and pyridinium (B92312) compounds provides significant insight into its potential properties.

The phenomenon of solvatochromism arises from differential solvation of the ground and excited states of a molecule. In polar solvents, molecules with a significant change in dipole moment upon electronic excitation will exhibit a shift in their absorption and emission spectra. For instance, the polymer analogue of a bis(acetato-κ¹O)4′-(4-(diphenylamino)phenyl)zinc(ii) complex is known to exhibit solvatochromism rsc.org. This suggests that the terpyridine framework, which is the core of this compound, is susceptible to solvent-induced electronic perturbations.

The environmental responsiveness of such compounds is often linked to intramolecular charge transfer (ICT) characteristics. In the case of this compound, the phenyl group at the 4-position can act as an electron donor, while the pyridyl rings function as electron-accepting moieties. The efficiency of this charge transfer can be modulated by the surrounding solvent environment. In non-polar solvents, the absorption spectrum is typically at a lower wavelength (blue-shifted), while in polar solvents, it shifts to a longer wavelength (red-shifted), a phenomenon known as positive solvatochromism.

Furthermore, studies on betaine (B1666868) dyes like 4-(2,4,6-triphenyl-1-pyridinio)phenolate have demonstrated significant solvatochromism, with large shifts in their visible absorption bands in response to solvent polarity rsc.org. These shifts are attributed to both the dielectric effect of the solvent and specific solute-solvent interactions like hydrogen bonding rsc.org. The nitrogen atoms in the pyridyl rings of this compound can participate in hydrogen bonding with protic solvents, which would further influence its photophysical properties.

Modifications to the core structure of 4'-phenyl-2,2':6',2''-terpyridine have been shown to impact its photophysical properties significantly. For example, the introduction of an ethynyl (B1212043) linker has been observed to shift absorption and emission spectra to longer wavelengths researchgate.net. This highlights the sensitivity of the electronic structure of the terpyridine core to substituent effects, which, in turn, would be reflected in its solvatochromic behavior.

Redox Chemistry and Electrochemical Characterization

The redox chemistry of this compound and its complexes is a critical aspect of their characterization, providing insights into their electronic structure and potential applications in areas such as catalysis and molecular electronics. Cyclic voltammetry is a primary technique used to investigate the redox behavior of these compounds.

Studies on related terpyridine ligands and their metal complexes reveal that they are typically redox-active. The free ligand itself can undergo reduction processes centered on the ligand, while its metal complexes can exhibit both metal-centered and ligand-centered redox events rsc.org. For this compound, the electron-deficient nature of the pyridine (B92270) rings makes them susceptible to reduction.

The following table summarizes representative electrochemical data for related terpyridine compounds, illustrating the typical potential ranges for their redox processes.

| Compound/Complex | Redox Process | Potential (V vs. reference electrode) | Solvent/Electrolyte |

| [Cd(Mephtpy)I₂] | Reduction | - | DMF/0.1 M TBAP |

| 2,2':4,4"-terpyridine | Reduction | -2.181 (E₁/₂) | DMF/0.1 M TBAPF₆ |

| Ru(mttpy)₂₂ | Oxidation (Ru²⁺/Ru³⁺) | ~1.3 | Acetonitrile/0.1 M TBAPF₆ |

| Ru(mttpy)₂₂ | Reduction (ligand) | -1.2 to -1.8 | Acetonitrile/0.1 M TBAPF₆ |

Note: The data presented is for related compounds and is intended to be illustrative of the expected electrochemical behavior. Mephtpy = 4'-(4-methylphenyl)-2,2':6',2"-terpyridine; mttpy = 4′-(4-methacryloyloxymethylphenyl)-2,2′:6′,2″-terpyridine; DMF = Dimethylformamide; TBAP = Tetrabutylammonium perchlorate; TBAPF₆ = Tetrabutylammonium hexafluorophosphate.

The redox potentials are sensitive to the nature of the substituents on the terpyridine core and the coordinating metal ion. For instance, electron-donating groups on the phenyl ring would be expected to make the ligand easier to oxidize and harder to reduce, while electron-withdrawing groups would have the opposite effect. The electrochemical behavior of this compound is also influenced by the planarity of the molecule. The dihedral angles between the central pyridine ring and the flanking pyridyl and phenyl rings will affect the extent of π-conjugation, which in turn impacts the energies of the molecular orbitals involved in the redox processes mdpi.com.

Computational Chemistry Approaches for 4 Phenyl 2,6 Dipyridin 2 Ylpyridine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational studies on terpyridine-based systems, enabling accurate predictions of their ground-state properties.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in 4-phenyl-2,6-dipyridin-2-ylpyridine. The conformation of the molecule is largely defined by the rotational freedom between its pyridine (B92270) and phenyl rings.

Experimental data from single-crystal X-ray diffraction reveals that in its solid state, this compound adopts a transoid arrangement. mdpi.com In this conformation, the nitrogen atoms of the two outer pyridine rings are oriented on the opposite side of the central pyridine ring. mdpi.com The molecule is nearly planar, with a small inter-ring dihedral angle of about 8°. mdpi.com

Computational studies on closely related derivatives, such as 4-([2,2':6',2''-terpyridin]-4'-yl)phenol (TpyOH), have explored different isomers based on the spatial orientation of the terpyridyl nitrogen atoms, typically labeled as transoid and cisoid. redalyc.org Geometry optimization using DFT, for instance at the PBE0/6-31+G(d,p) level of theory, can predict key structural parameters. researchgate.net For the TpyOH derivative, calculations showed that the molecule is essentially planar, with dihedral angles of approximately 5.03° between the central pyridinyl and the phenolic ring, and angles of 6.05° and 12.2° within the terpyridine moiety itself. redalyc.org These computational results are in good agreement with X-ray crystallography data. redalyc.org

The electronic structure is primarily described by the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For terpyridine systems, the HOMO is typically localized on the phenyl group, while the LUMO is centered on the terpyridine moiety. redalyc.org This separation of electron density is crucial for the molecule's potential applications in electronics and photonics. The energy difference between the HOMO and LUMO, known as the energy gap, is a key parameter that influences the molecule's electronic properties and reactivity. DFT calculations are frequently used to determine the localization and energy levels of these orbitals. researchgate.net

| Parameter | Description | Typical Finding | Source(s) |

| Conformation | The spatial arrangement of the pyridine rings. | The transoid conformation is generally the most stable in the ground state. | mdpi.com |

| Dihedral Angles | The angles between the planes of the connected rings. | Small angles (e.g., ~5-12°) indicate a high degree of planarity. | redalyc.org |

| HOMO | Highest Occupied Molecular Orbital. | Typically localized on the 4-phenyl substituent. | redalyc.org |

| LUMO | Lowest Unoccupied Molecular Orbital. | Typically localized on the 2,6-dipyridin-2-ylpyridine (B73702) (terpyridine) core. | redalyc.org |

| Energy Gap | The energy difference between HOMO and LUMO. | Varies with substituents; influences electronic transitions. | researchgate.net |

DFT calculations can be extended to analyze intermolecular forces and predict chemical reactivity. Hirshfeld surface analysis, derived from the calculated electron density, is a valuable tool for visualizing and quantifying intermolecular interactions within the crystal structure of terpyridine derivatives. scielo.org.co This analysis can identify key contacts, such as hydrogen bonds and π-π stacking interactions, that govern the molecular packing in the solid state. redalyc.orgscielo.org.co For instance, in the crystal of a TpyOH derivative, molecules are linked by intermolecular hydrogen bonds and π-π stacking. redalyc.org Red spots on the 3D Hirshfeld surface indicate short-distance contacts, highlighting the most significant interactions. scielo.org.co

Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's stability and reactivity, helping to predict how it will interact with other chemical species.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Property Prediction

To understand the photophysical properties of this compound, such as its absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic transitions from the ground state to various excited states (S₀→Sₙ) and from the first excited state back to the ground state (S₁→S₀), which correspond to absorption and fluorescence, respectively. researchgate.net

For terpyridine derivatives, TD-DFT calculations have shown that the low-energy absorption band in the UV-visible spectrum typically corresponds to an intraligand charge transfer (ICT) transition. researchgate.net This involves the promotion of an electron from the HOMO (on the phenyl ring) to the LUMO (on the terpyridine core). redalyc.org Higher-energy absorption bands are often assigned to π-π* transitions localized within the terpyridine moiety. researchgate.net

In the S₁ excited state of the TpyOH derivative, the HOMO is composed of approximately 35% character from the terpyridine unit and 65% from the phenol (B47542) group, while the LUMO is almost entirely localized on the terpyridine moiety (94%). redalyc.org The subsequent emission (fluorescence) from the S₁ state back to the ground state also retains this ICT character. researchgate.net Such calculations are vital for designing molecules with specific optical properties for applications like organic light-emitting diodes (OLEDs) or fluorescent sensors. nih.gov

Molecular Dynamics Simulations for Conformational and Dynamic Studies

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the study of conformational flexibility and dynamics in different environments, such as in solution. nih.govmdpi.com

For a molecule like this compound, MD simulations could be used to explore its conformational landscape in a solvent. This would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water or an organic solvent) and running the simulation for a set amount of time (e.g., nanoseconds). mdpi.com The simulations are governed by a force field, such as CHARMM or GROMACS, which defines the potential energy of the system. nih.govmdpi.com

Analysis of the resulting trajectory can reveal:

Root-Mean-Square Deviation (RMSD): To assess the stability of the molecule's structure over time.

Root-Mean-Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible. For this compound, one would expect higher fluctuations in the torsional angles between the rings. nih.gov

Radius of Gyration (Rg): To measure the compactness of the molecule's conformation.

Solvent Accessible Surface Area (SASA): To understand how the molecule interacts with the surrounding solvent. mdpi.com

By performing MD simulations under various conditions (e.g., different temperatures), one can study how environmental factors influence the molecule's dynamics and preferred conformations. mdpi.com

Predictive Modeling for Structure-Property Relationship Elucidation

Computational modeling is a powerful strategy for elucidating structure-property relationships. By systematically modifying the structure of this compound in silico—for example, by adding different electron-donating or electron-withdrawing groups to the phenyl ring—researchers can predict the impact on its properties. researchgate.net

DFT and TD-DFT calculations on a series of designed derivatives can reveal trends in their electronic and optical characteristics. For instance, modeling has shown that adding electron-donating groups can raise the HOMO energy level and decrease the HOMO-LUMO gap, leading to a red-shift (a shift to longer wavelengths) in the absorption spectrum. Conversely, electron-withdrawing groups can lower the LUMO energy, also affecting the energy gap and optical properties. researchgate.net This predictive approach allows for the rational design of new molecules with tailored functionalities for specific applications, such as tuning the emission color in OLEDs or enhancing the sensitivity of a chemical sensor, before undertaking complex and costly synthesis. researchgate.netnih.gov

Advanced Analytical and Spectroscopic Characterization Techniques for 4 Phenyl 2,6 Dipyridin 2 Ylpyridine

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. For 4-phenyl-2,6-dipyridin-2-ylpyridine, this method has been instrumental in elucidating its solid-state conformation and intermolecular interactions.

The crystal structure of this compound reveals that the three pyridyl rings typically adopt a nearly planar, transoid configuration relative to the interannular C-C bonds. bath.ac.uk The phenyl group is twisted with respect to the central pyridine (B92270) ring, with a reported dihedral angle of 10.9°. bath.ac.uk In the crystal packing, molecules can be arranged in a way that involves π-π stacking interactions between the pyridyl rings of adjacent molecules, sometimes forming one-dimensional arrays. nih.gov

An intermediate in the synthesis of this compound, 4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine, has also been characterized by X-ray diffraction. mdpi.com This analysis showed that the dihydro-terpyridine intermediate crystallizes in the triclinic space group P-1. mdpi.com The conformation of this intermediate differs significantly from the final aromatic product, highlighting the changes that occur during the oxidation step of the synthesis. mdpi.com

Derivatives of this compound have also been studied. For instance, the crystal structure of 4'-[4-(pyridin-2-yl)phenyl]-2,2':6',2''-terpyridine shows that the rings are nearly planar, and the molecules are stacked through weak C-H···π interactions. nih.gov Similarly, the crystal structure of 4-phenyl-2,6-bis-(4-tolyl)pyridine has been determined, showing a twofold crystallographic symmetry axis and specific inter-planar angles between the rings. nih.gov

Table 1: Selected Crystallographic Data for this compound and Related Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| This compound | Orthorhombic | Pbcn | 11.801 | 12.177 | 10.976 | 90 | 90 | 90 | bath.ac.uk |

| 4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine | Triclinic | P-1 | 6.1325 | 8.2667 | 16.052 | 86.829 | 82.507 | 84.603 | mdpi.com |

| 4'-[4-(Pyridin-2-yl)phenyl]-2,2':6',2''-terpyridine | Monoclinic | P2₁/c | 11.056 | 16.113 | 11.748 | 90 | 109.05 | 90 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Solution Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound and its derivatives, ¹H NMR spectra typically show a complex series of multiplets in the aromatic region (approximately 7.0-9.0 ppm), corresponding to the various protons on the phenyl and pyridyl rings. nih.gov The integration of these signals confirms the number of protons in each environment.

¹³C NMR spectra provide information on the carbon skeleton of the molecule. nih.gov The chemical shifts of the carbon atoms are sensitive to their local electronic environment. In pyridyl-containing compounds, the carbon atoms adjacent to the nitrogen atom typically resonate at a lower field (higher ppm value) compared to other aromatic carbons. chemicalbook.com The spectra of this compound and its derivatives show a number of distinct signals corresponding to the different carbon atoms in the molecule, consistent with its proposed structure. nih.govredalyc.org

Mass Spectrometry (MS, MALDI-TOF-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

For this compound, mass spectrometry confirms the molecular weight of the compound, which is 309.38 g/mol . The mass spectrum will show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for analyzing non-volatile and thermally labile molecules. nih.gov This technique has been used to characterize related terpyridine ligands, providing clear evidence for the expected molecular ion. researchgate.net High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to confirm the elemental composition of the molecule. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. jkps.or.kr

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its constituent functional groups. These include C-H stretching vibrations of the aromatic rings, C=C and C=N stretching vibrations within the pyridine and phenyl rings, and various in-plane and out-of-plane bending vibrations. scispace.com The positions of these bands are indicative of the aromatic nature of the compound. researchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound also shows bands related to the vibrational modes of the molecule. scispace.com The intensities of the bands in the Raman spectrum are related to the change in polarizability during the vibration, which can make it particularly sensitive to vibrations of the symmetric, non-polar bonds of the aromatic rings. jkps.or.kr

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org

The UV-Vis spectrum of this compound in solution typically displays intense absorption bands in the UV region. These absorptions are primarily attributed to π → π* electronic transitions within the conjugated π-system of the aromatic rings. uzh.chtanta.edu.eg The presence of the extended conjugation in the terpyridine-like structure results in absorption at longer wavelengths compared to simple pyridine or benzene.

The spectrum of a related compound, 4'-([2,2':6',2''-terpyridin]-4'-yl)phenol, showed a low-energy absorption band with an intraligand charge transfer (ICT) character and a high-energy band characteristic of π-π* transitions of the terpyridine moiety. scielo.org.co Similar electronic transitions are expected for this compound. The exact position and intensity of the absorption bands can be influenced by the solvent polarity. tanta.edu.eg

Table 2: Typical Electronic Transitions for Aromatic Pyridine Compounds

| Transition Type | Description | Typical Wavelength Range |

| π → π | Promotion of an electron from a π bonding orbital to a π antibonding orbital. | 200-400 nm |

| n → π | Promotion of a non-bonding electron (from nitrogen) to a π antibonding orbital. | Longer wavelength than π → π*, often weaker intensity. |

Fluorescence and Luminescence Spectrometry for Emissive Properties

Fluorescence and luminescence spectroscopy are used to study the emission of light from a molecule after it has been electronically excited. These techniques provide insights into the excited state properties of a compound.

While not all molecules are fluorescent, many aromatic compounds with extended π-systems, such as this compound and its derivatives, can exhibit fluorescence. scielo.org.co Upon excitation at a wavelength corresponding to an absorption band, the molecule can relax to the ground state by emitting a photon of light, typically at a longer wavelength than the excitation wavelength.

The fluorescence spectrum of a related terpyridine derivative showed an emission transition with an intraligand charge transfer (ICT) character. scielo.org.co The quantum yield and lifetime of the fluorescence are important parameters that characterize the emissive properties of the compound. These properties are of particular interest for applications in areas such as sensing and light-emitting devices.

Elemental Analysis and Thermogravimetric Analysis (TGA)

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This is a fundamental technique used to confirm the empirical and molecular formula of a newly synthesized compound. For this compound (C₂₁H₁₅N₃), the calculated elemental composition is approximately C 81.53%, H 4.89%, and N 13.58%. nih.gov Experimental values from elemental analysis should be in close agreement with these calculated values to verify the purity of the sample.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to assess the thermal stability of a compound. The TGA curve for this compound would show the temperature at which the compound begins to decompose. For many organic compounds, this is a single-step decomposition process. The absence of significant weight loss at lower temperatures indicates that the compound is not a hydrate (B1144303) and is free of volatile solvents.

Applications in Advanced Materials Science and Sensing Technologies

Organic Electronic Devices and Optoelectronics

Derivatives of 4-phenyl-2,6-dipyridin-2-ylpyridine are recognized for their high thermal stability and photoluminescence quantum yields, making them prime candidates for use in organic electronic devices. researchgate.net The incorporation of this ligand into metal complexes, particularly with iridium(III), europium(III), and ruthenium(II), is a key strategy in creating materials for optoelectronic applications. bath.ac.ukresearchgate.netmdpi.comnih.gov

Complexes of this compound have been successfully integrated into Organic Light-Emitting Diodes (OLEDs), often serving as phosphorescent emitters. Iridium(III) complexes, in particular, are widely studied for this purpose due to their ability to facilitate efficient intersystem crossing, leading to high phosphorescence quantum yields. nih.govmdpi.com For instance, red-emitting OLEDs have been fabricated using europium(III) tris(β-diketonato) complexes that incorporate 4'-phenyl-2,2':6',2''-terpyridine as a ligand. bath.ac.uk Similarly, iridium(III) complexes with ligands derived from phenylpyridine are considered some of the most studied for optoelectronic applications, forming the basis for many green and red emitters in commercial OLED displays. researchgate.netnih.gov

The performance of OLEDs can be tuned by modifying the ancillary ligands attached to the central metal ion. For example, red iridium(III) complexes with sulfur-containing ancillary ligands, when used as emitters, have led to OLEDs with a maximum brightness of 22,480 cd/m², a maximum current efficiency of 23.71 cd A⁻¹, and a maximum external quantum efficiency of 18.1%. mdpi.com Bipyridine-based iridium(III) triplet emitters have also shown high efficiencies, with one device achieving a maximum current efficiency of 39.8 cd A⁻¹ and an external quantum efficiency (EQE) of 14.9%. rsc.org

Below is a table summarizing the performance of selected OLEDs incorporating derivatives of this compound.

| Emitter Type | Host Material | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) | Emitted Color |

| Iridium(III) Complex | 2,6-bis(3-(carbazol-9-yl)phenyl)pyridine | 23.71 | 18.1 | Red |

| Bipyridine-based Ir(III) Complex | Not Specified | 39.8 | 14.9 | Sky-Blue |

Table compiled from data in multiple research findings. mdpi.comrsc.org

The electroluminescent properties of this compound derivatives have been a significant area of research. researchgate.net These compounds, when dispersed in a host matrix, can emit light of various colors. For example, derivatives with different aryl groups and linkers have been shown to exhibit green or violet electroluminescence. researchgate.net When dispersed in a matrix of poly(9-vinylcarbazole) (PVK) and (2-tert-butylphenyl-5-biphenyl-1,3,4-oxadiazole) (PBD), these materials have shown photoluminescence quantum yields ranging from 8% to 12%. researchgate.net

Metal complexes of terpyridine and its derivatives possess rich photophysical and electrical properties, making them promising for applications in luminescent materials. researchgate.net The synthesis of various coordination complexes with transition metals like Co²⁺, Fe²⁺, Mn²⁺, and Ni²⁺ using 4'-phenyl-2,2':6',2''-terpyridine and its substituted analogues has been reported. researchgate.net Furthermore, polynuclear Ru(II) polypyridyl complexes containing imidazole-based ligands have been prepared to explore their photophysical and electrochemical properties for potential use in electroluminescent devices. acs.org

Chemical and Biological Sensing Platforms

The ability of this compound and its derivatives to form complexes with various ions and respond to changes in the chemical environment makes them excellent candidates for chemical and biological sensors. epa.gov

Derivatives of this compound have been developed as chemosensors for the selective recognition of both cations and anions. A functionalized terpyridine derivative has been shown to act as a dual responsive sensor for biologically important inorganic cations such as Mn²⁺, Ni²⁺, and Cu²⁺, as well as the fluoride (B91410) anion (F⁻). epa.gov The interaction with these cations results in a colorimetric change, allowing for their detection by the naked eye. epa.gov

The sensing mechanism often involves the coordination of the analyte to the donor sites on the terpyridine derivative, leading to a change in the spectroscopic properties of the molecule. epa.gov Research has also focused on developing luminescent anion sensors by incorporating platinum(II) and ruthenium(II) dipyridylbenzene complexes into various structural frameworks. nih.gov These sensors have proven effective for a range of halides and oxoanions. nih.gov Specifically, derivatives of 4'-phenyl-2,2':6',2''-terpyridine are being investigated as metal chemosensors for heavy metal ions like Zn(II), Cd(II), and Hg(II). researchgate.netresearchgate.net Fused nickel(II) porphyrins have also been shown to act as colorimetric sensors for toxic anions like cyanide and fluoride with low detection limits. frontiersin.org

| Sensor Type | Target Analyte(s) | Detection Method |

| Functionalized terpyridine derivative | Mn²⁺, Ni²⁺, Cu²⁺, F⁻ | Colorimetric |